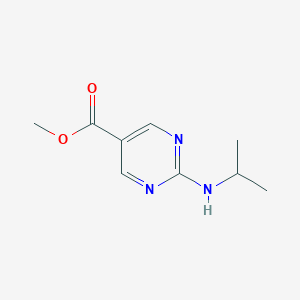
Methyl2-(isopropylamino)pyrimidine-5-carboxylate
Übersicht
Beschreibung
Methyl2-(isopropylamino)pyrimidine-5-carboxylate is a chemical compound with a pyrimidine core structure Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids
Vorbereitungsmethoden
The synthesis of Methyl2-(isopropylamino)pyrimidine-5-carboxylate typically involves multistep organic reactions. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring, followed by functional group modifications to introduce the isopropylamino and methoxycarbonyl groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Methyl2-(isopropylamino)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups. Common reagents include halides and amines.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl2-(isopropylamino)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals, where its reactivity and functional groups are advantageous.
Wirkmechanismus
The mechanism by which Methyl2-(isopropylamino)pyrimidine-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Methyl2-(isopropylamino)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
2-Amino-4-methoxycarbonylpyrimidine: Similar in structure but lacks the isopropylamino group, which may affect its reactivity and biological activity.
5-Methyl-2-isopropylaminopyrimidine:
2-Isopropylamino-4,6-dimethylpyrimidine: Has additional methyl groups, which can influence its steric and electronic characteristics.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
148741-62-2 |
|---|---|
Molekularformel |
C9H13N3O2 |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
methyl 2-(propan-2-ylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-6(2)12-9-10-4-7(5-11-9)8(13)14-3/h4-6H,1-3H3,(H,10,11,12) |
InChI-Schlüssel |
BMZVQFVNORDZSX-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC=C(C=N1)C(=O)OC |
Kanonische SMILES |
CC(C)NC1=NC=C(C=N1)C(=O)OC |
Synonyme |
5-Pyrimidinecarboxylicacid,2-[(1-methylethyl)amino]-,methylester(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














